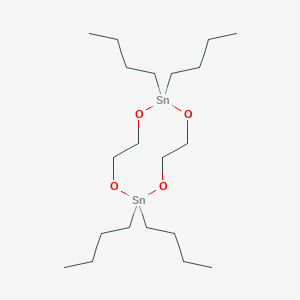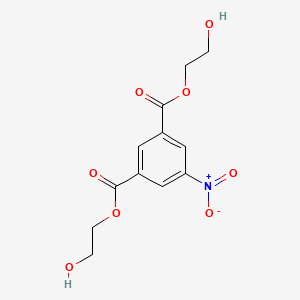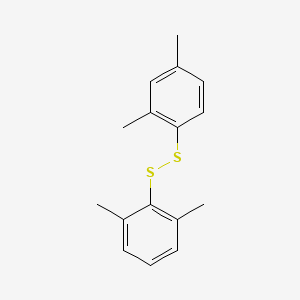![molecular formula C14H31N5 B13770656 1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- CAS No. 57137-50-5](/img/structure/B13770656.png)
1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- is a complex organic compound with a unique structure It is characterized by multiple amino groups and imine functionalities, making it a versatile molecule in various chemical reactions and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- typically involves the reaction of 1,2-ethanediamine with isopropylidene derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the imine bonds. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove any impurities and obtain a high-purity product suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine groups back to amines.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenated compounds and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imine oxides, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- involves its interaction with various molecular targets. The imine groups can form reversible covalent bonds with nucleophiles, while the amino groups can participate in hydrogen bonding and coordination with metal ions. These interactions enable the compound to modulate biological pathways and chemical reactions effectively.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanediamine, N-(2-aminoethyl)-: This compound has similar structural features but lacks the imine functionalities.
1,2-Ethanediamine, N-methyl-: This compound has a methyl group instead of the isopropylidene group.
1,2-Ethanediamine, N,N-dimethyl-: This compound has two methyl groups attached to the nitrogen atoms.
Uniqueness
1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- is unique due to its multiple imine and amino groups, which provide a versatile platform for various chemical reactions and applications. Its ability to form stable complexes with metal ions and participate in multiple types of reactions sets it apart from other similar compounds.
Propiedades
Número CAS |
57137-50-5 |
|---|---|
Fórmula molecular |
C14H31N5 |
Peso molecular |
269.43 g/mol |
Nombre IUPAC |
N'-[2-(propan-2-ylideneamino)ethyl]-N-[2-[2-(propan-2-ylideneamino)ethylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C14H31N5/c1-13(2)18-11-9-16-7-5-15-6-8-17-10-12-19-14(3)4/h15-17H,5-12H2,1-4H3 |
Clave InChI |
RNSVADAHBNMOEI-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCCNCCNCCNCCN=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


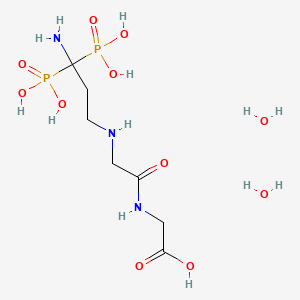
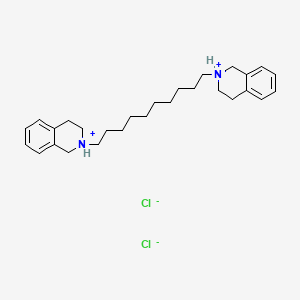
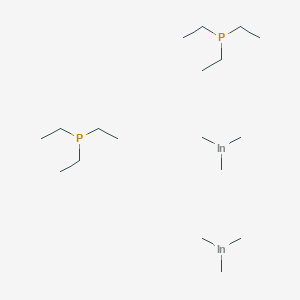
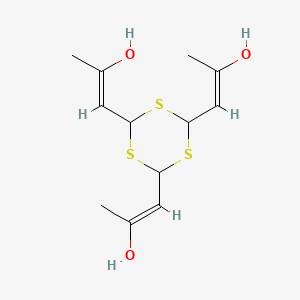
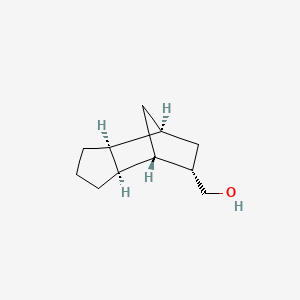
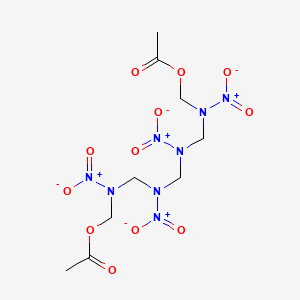
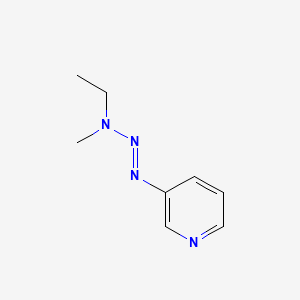
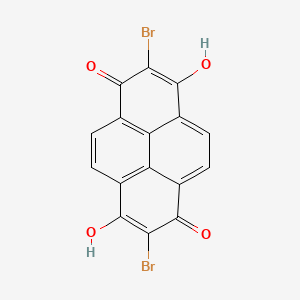
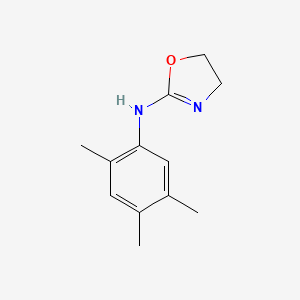
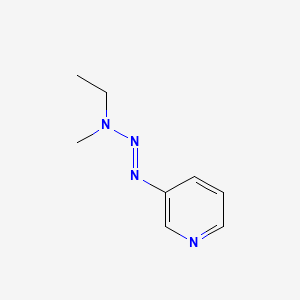
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13770623.png)
